![molecular formula C12H18N2O B2481575 (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide CAS No. 1290196-04-1](/img/structure/B2481575.png)

(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

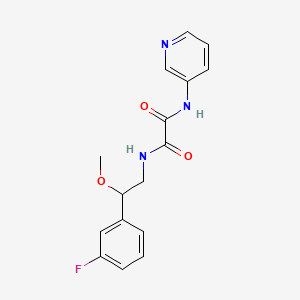

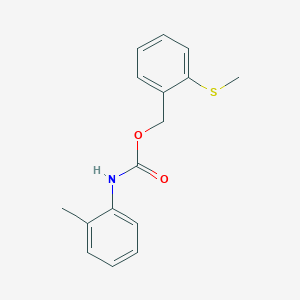

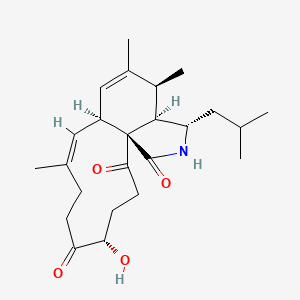

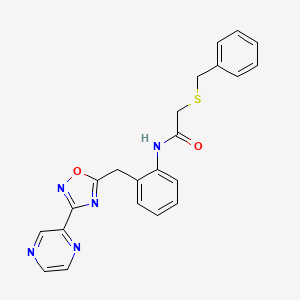

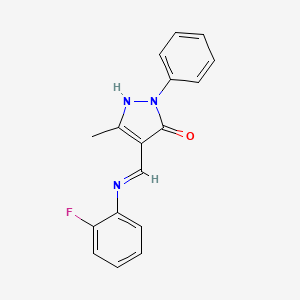

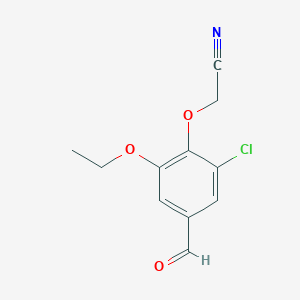

The synthesis of compounds closely related to (2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide involves various chemical reactions, yielding a series of N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and their analogs, demonstrating the versatility in synthesizing structurally related compounds (Tumosienė et al., 2012). Additionally, the synthesis of (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide showcases the use of flurbiprofen as a precursor, indicating the compound's synthesis versatility (Manolov et al., 2023).

Molecular Structure Analysis

The analysis of the molecular structure of related compounds reveals significant insights into the structural features. For example, the study of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide demonstrates the determination of molecular structure through NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction (Kulai & Mallet-Ladeira, 2016).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Studies

A significant application of this compound is in the synthesis of azole derivatives, showcasing antibacterial activity against specific bacteria like Rhizobium radiobacter. These derivatives were synthesized from related compounds, indicating the role of such amides in developing potential antibacterial agents (Tumosienė et al., 2012). Moreover, studies on the crystal packing of related compounds highlight the significance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in the molecular structure and stability (Zhang, Wu, & Zhang, 2011).

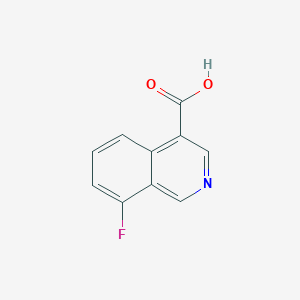

Pharmacological Research

In pharmacological research, derivatives of this compound have been explored for their anticonvulsant activity. New hybrid compounds, incorporating the chemical fragments of well-known antiepileptic drugs, demonstrated broad spectra of activity in preclinical seizure models, marking a significant step towards novel antiepileptic drug development (Kamiński et al., 2015).

Material Science and Solubility Studies

In material science, the solubility of related compounds in various solvent mixtures was determined, using techniques like the polythermal method and in situ focused beam reflectance measurement. This research contributes to our understanding of the solubility behavior of these compounds, which is crucial for their application in various industries (Pascual et al., 2017).

Detection and Characterization Techniques

The detection of related compounds in pharmaceutical dosages highlights the importance of analytical methods like electrospray ionization mass spectrometry (ESI-MS) tandem mass coupled with Soxhlet apparatus. These techniques provide a straightforward, efficient, and applicable method for identifying compounds in various samples, including drug metabolite studies (Khan et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,13H2,1-3H3,(H,14,15)/t9-,10?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHESFWGARJPJSQ-RGURZIINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)NC(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(C)NC(=O)[C@H](C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)

![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)

![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)

![5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481501.png)

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)